Cas no 1909337-19-4 (2-(chloromethyl)-4H,5H,6H-pyrrolo1,2-bpyrazole)
2-(chloromethyl)-4H,5H,6H-pyrrolo1,2-bpyrazole Chemical and Physical Properties
Names and Identifiers
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- 2-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole
- 2-(chloromethyl)-4H,5H,6H-pyrrolo1,2-bpyrazole
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- MDL: MFCD29906790
- Inchi: 1S/C7H9ClN2/c8-5-6-4-7-2-1-3-10(7)9-6/h4H,1-3,5H2
- InChI Key: IMLYUHBBZVTTNG-UHFFFAOYSA-N
- SMILES: N1=C(CCl)C=C2CCCN12
2-(chloromethyl)-4H,5H,6H-pyrrolo1,2-bpyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-248080-1g |
2-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole |
1909337-19-4 | 95% | 1g |
$568.0 | 2023-09-15 | |
| Enamine | EN300-248080-5g |
2-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole |
1909337-19-4 | 95% | 5g |
$1644.0 | 2023-09-15 | |
| Enamine | EN300-248080-10g |
2-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole |
1909337-19-4 | 95% | 10g |
$2440.0 | 2023-09-15 | |
| Enamine | EN300-248080-0.05g |
2-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole |
1909337-19-4 | 95% | 0.05g |
$132.0 | 2024-06-19 | |
| Enamine | EN300-248080-0.1g |
2-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole |
1909337-19-4 | 95% | 0.1g |
$197.0 | 2024-06-19 | |
| Enamine | EN300-248080-0.25g |
2-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole |
1909337-19-4 | 95% | 0.25g |
$281.0 | 2024-06-19 | |
| Enamine | EN300-248080-0.5g |
2-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole |
1909337-19-4 | 95% | 0.5g |
$443.0 | 2024-06-19 | |
| Enamine | EN300-248080-1.0g |
2-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole |
1909337-19-4 | 95% | 1.0g |
$568.0 | 2024-06-19 | |
| Enamine | EN300-248080-2.5g |
2-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole |
1909337-19-4 | 95% | 2.5g |
$1112.0 | 2024-06-19 | |
| Enamine | EN300-248080-5.0g |
2-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole |
1909337-19-4 | 95% | 5.0g |
$1644.0 | 2024-06-19 |
2-(chloromethyl)-4H,5H,6H-pyrrolo1,2-bpyrazole Related Literature
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Veluru Jagadeesh babu,Sesha Vempati RSC Adv., 2015,5, 66367-66375
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on 2-(chloromethyl)-4H,5H,6H-pyrrolo1,2-bpyrazole
2-(Chloromethyl)-4H,5H,6H-Pyrrolo[1,2-b]Pyrazole: A Comprehensive Overview
The compound with CAS No. 1909337-19-4, commonly referred to as 2-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole, is a heterocyclic organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This molecule belongs to the class of pyrrolopyrazoles, which are known for their unique structural properties and potential applications in drug discovery. The pyrrolo[1,2-b]pyrazole core is a fused bicyclic system comprising a pyrrole ring and a pyrazole ring, creating a rigid and aromatic framework that is highly amenable to functionalization.
Recent studies have highlighted the versatility of 2-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole as a building block in medicinal chemistry. Its structure allows for easy substitution at various positions, enabling the creation of derivatives with diverse biological activities. For instance, researchers have explored the use of this compound in the development of antitumor agents, where its ability to modulate key cellular pathways has shown promise in preclinical models. Additionally, its role as a modulator of ion channels has opened new avenues in the treatment of neurological disorders.
The synthesis of 2-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole typically involves multi-step processes that leverage the principles of heterocyclic chemistry. One common approach involves the cyclization of appropriately substituted precursors under controlled conditions to form the fused pyrrolopyrazole ring system. The introduction of the chloromethyl group at position 2 is often achieved through nucleophilic substitution reactions or other functional group transformations. These methods are optimized to ensure high yields and purity of the final product.
From an analytical standpoint, CAS No. 1909337-19-4 has been characterized using advanced spectroscopic techniques such as NMR and mass spectrometry. These analyses confirm the compound's molecular structure and provide insights into its electronic properties. The molecule's aromaticity and conjugated system contribute to its stability and reactivity under various chemical conditions.
In terms of applications, 2-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole has found utility in both academic research and industrial settings. Its use as a chiral ligand in asymmetric catalysis has been explored by several research groups aiming to develop more efficient synthetic routes for complex molecules. Furthermore, its role as a scaffold for bioactive molecules continues to be investigated in drug discovery programs targeting various therapeutic areas.
Recent advancements in computational chemistry have also shed light on the electronic properties and reactivity patterns of this compound. Quantum mechanical calculations have provided detailed insights into its molecular orbitals and potential interactions with biological targets. These studies are instrumental in guiding further research into its therapeutic potential.
In conclusion, CAS No. 1909337-19-4, or 2-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole, stands out as an important molecule in contemporary organic chemistry due to its structural versatility and promising biological activities. As research continues to uncover new applications and mechanisms of action for this compound, it is likely to play an increasingly significant role in both academic and industrial settings.
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